BP-M345

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

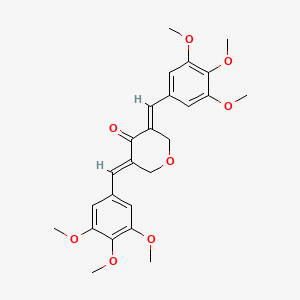

C25H28O8 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one |

InChI |

InChI=1S/C25H28O8/c1-27-19-9-15(10-20(28-2)24(19)31-5)7-17-13-33-14-18(23(17)26)8-16-11-21(29-3)25(32-6)22(12-16)30-4/h7-12H,13-14H2,1-6H3/b17-7+,18-8+ |

InChI Key |

WDUOPQZLRWPGTF-ZEELXFFVSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/COC2 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2COCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Target of BP-M345

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of BP-M345, a novel diarylpentanoid with significant antimitotic activity. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to this compound

This compound, a diarylpentanoid compound, has been identified as a potent in vitro inhibitor of cancer cell growth with a favorable selectivity index, showing lower toxicity in non-tumor cells.[1][2][3] Its primary mechanism of action is the induction of mitotic arrest in cancer cells, ultimately leading to apoptotic cell death.[2][4][5] This positions this compound as a promising candidate for further investigation as an antitumor agent.[1]

Molecular Target: α,β-Tubulin

The direct molecular target of this compound is α,β-tubulin , the fundamental protein subunit of microtubules.[2][6] Microtubules are critical components of the cytoskeleton and are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1]

This compound functions as a microtubule-targeting agent (MTA) by perturbing microtubule dynamics.[1][4] Specifically, it acts as a microtubule destabilizer , leading to microtubule instability.[1] This disruption of microtubule function interferes with the proper assembly and function of the mitotic spindle.[2][6]

Molecular docking studies have further elucidated the binding interaction of this compound with tubulin. The compound is predicted to occupy the colchicine binding site located at the interface of the α and β tubulin subunits.[2][6] The presence of two 3,4,5-trimethoxyphenyl groups in the structure of this compound is suggested to be important for its potent antimitotic effect, with one group occupying the colchicine binding site on the β-unit and the other providing additional anchoring points on the α-subunit.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Growth Inhibitory Activity (GI₅₀) of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| A375-C5 | Melanoma | 0.24 ± 0.01 |

| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.37 ± 0.00 |

| HCT116 (wt p53) | Colon Cancer | 0.17 |

Data compiled from multiple sources.[2][5][6][7]

Table 2: Docking Scores of this compound and Reference Compounds on Tubulin

| Compound | Docking Score (kcal/mol) |

| This compound | -8.7 |

| Colchicine | -10.1 |

| Combretastatin A4 | -7.8 |

| Podophyllotoxin | -8.4 |

Docking scores predict the binding affinity of a ligand to a receptor. A more negative score indicates a stronger predicted binding affinity.[6]

Signaling Pathway and Cellular Consequences

The interaction of this compound with tubulin initiates a cascade of cellular events that culminate in apoptosis. The disruption of microtubule stability leads to defects in the formation of the mitotic spindle, resulting in improper chromosome congression.[1][4] This activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[1][4] The prolonged activation of the SAC due to persistent microtubule defects leads to a sustained mitotic arrest.[1][4] Ultimately, cells arrested in mitosis for an extended period undergo apoptosis.[1][4]

Caption: Signaling pathway initiated by this compound binding to tubulin.

Experimental Protocols

The characterization of this compound's mechanism of action involved several key experimental methodologies.

5.1. Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

-

Cell Culture: Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-well plates and allowed to attach overnight.[6][7]

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[6][7]

-

Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.

-

Measurement: The absorbance of the solubilized dye is measured spectrophotometrically, which is proportional to the cell number.

-

Data Analysis: The GI₅₀ values are calculated from the dose-response curves.

5.2. Immunofluorescence Microscopy for Mitotic Spindle Analysis

This technique is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound (e.g., 0.74 µM for NCI-H460 cells).[6]

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Imaging: The stained cells are visualized using a fluorescence microscope to assess spindle morphology and chromosome congression.[6]

5.3. Molecular Docking Studies

Computational docking studies are performed to predict the binding mode and affinity of this compound to its target, tubulin.

-

Target Preparation: The 3D crystal structure of α,β-tubulin (e.g., PDB ID: 4O2B) is obtained from the Protein Data Bank.[6]

-

Ligand Preparation: The 3D structure of this compound is generated and optimized.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding conformation of this compound within the colchicine binding site of tubulin.[6]

-

Analysis: The predicted binding poses and docking scores are analyzed to understand the molecular interactions between this compound and tubulin.[6]

Caption: Experimental workflow for characterizing the molecular target of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

BP-M345: A Technical Overview of a Novel Diarylpentanoid Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diarylpentanoid BP-M345, a synthetic compound with significant potential as an antitumor agent. This document outlines its chemical structure, mechanism of action, and summarizes key preclinical data. Detailed experimental protocols and visual representations of its biological activity are included to support further research and development efforts.

Core Chemical Structure

This compound, chemically known as 3,5-bis((E-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-one, is a synthetic diarylpentanoid.[1] Diarylpentanoids are a class of compounds characterized by two aromatic rings linked by a five-carbon bridge.[1][2] The structure of this compound is notable for the presence of two 3,4,5-trimethoxyphenyl groups, a feature considered crucial for its interaction with tubulin and subsequent biological activity.[1][2][3] This structural motif is also present in other well-known microtubule-targeting agents like colchicine and combretastatin A4.[2]

Mechanism of Action: Microtubule Destabilization and Apoptotic Induction

This compound exerts its potent antiproliferative effects by acting as an antimitotic agent.[4][5] The primary mechanism involves the perturbation of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[2][4]

The key steps in its mechanism of action are:

-

Microtubule Instability: this compound interferes with microtubule stability, leading to the disruption of the mitotic spindle.[2][4] Docking studies predict that this compound binds to the colchicine binding site on α,β-tubulin, with one 3,4,5-trimethoxyphenyl group occupying the β-subunit and the other interacting with the α-subunit, strengthening the binding.[1]

-

Mitotic Arrest: The compromised spindle integrity and resulting defects in chromosome congression activate the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[2][3] This activation leads to a prolonged arrest of the cancer cells in the G2/M phase of the cell cycle.[2][6]

-

Apoptosis: Following the extended mitotic arrest, the cancer cells undergo massive apoptosis (programmed cell death), which is the ultimate cause of the compound's cytotoxic effect.[1][2][3]

The signaling pathway from microtubule disruption to apoptosis is visualized below.

Quantitative Preclinical Data

The antiproliferative activity of this compound has been quantified across several human cancer cell lines. The data, primarily presented as GI₅₀ (the concentration that induces 50% cell growth inhibition), demonstrates potent activity in the sub-micromolar range.

Table 1: In Vitro Growth Inhibitory Activity of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

|---|---|---|---|

| HCT116 | Colon Carcinoma | 0.17 | [2][3] |

| A375-C5 | Melanoma | 0.24 ± 0.01 | [2][6] |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.37 ± 0.01 | [2][6] |

| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 | [2][6] |

Data represents mean ± standard deviation from multiple experiments.

Furthermore, this compound has shown a favorable selectivity index, being less toxic to non-tumor cells compared to cancer cells.

Table 2: Selectivity of this compound in Tumor vs. Non-Tumor Cells

| Cell Line | Cell Type | GI₅₀ (µM) | Selectivity Index (SI)¹ | Reference |

|---|---|---|---|---|

| NCI-H460 | Tumor (Lung) | 0.37 ± 0.01 | 2.9 | [2] |

| HPAEpiC | Non-Tumor (Lung) | 1.07 ± 0.16 | - | [2][6] |

| HCT116 | Tumor (Colon) | 0.17 | >5.8 | [2] |

| HFF-1 | Non-Tumor (Fibroblast) | >1.0 | - | [2][3] |

¹ Selectivity Index (SI) is calculated as GI₅₀ in non-tumor cells / GI₅₀ in tumor cells.

Table 3: Cellular Effects of this compound Treatment in NCI-H460 Cells

| Parameter | Untreated Control | This compound Treated (0.74 µM) | Reference |

|---|---|---|---|

| Cells in G2/M Phase | 22.75 ± 1.5% | 35.2 ± 7.0% | [2][6] |

| Mitosis Duration | 31.8 ± 5.6 min | 218.7 ± 335.6 min | [6] |

| Apoptotic Cells (24h) | 2.7 ± 1.8% | 16.8 ± 6.2% | [2][6] |

Data represents mean ± standard deviation.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

4.1. Cell Growth Inhibition (Sulforhodamine B Assay) This assay is used to determine the concentration of a compound that induces 50% cell growth inhibition (GI₅₀).[2]

-

Cell Seeding: Cancer cells (e.g., A375-C5, MCF-7, NCI-H460) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (typically from nanomolar to micromolar) for 48 hours. A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.[6]

-

Cell Fixation: After incubation, cells are fixed with cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are washed and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

-

Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is read at 510 nm using a microplate reader.

-

Analysis: The GI₅₀ value is calculated from the dose-response curve generated from the absorbance readings.

4.2. Analysis of Mitotic Arrest (Immunofluorescence) This protocol allows for the visualization of mitotic spindles and chromosome alignment.[6]

-

Cell Culture: NCI-H460 cells are grown on coverslips and treated with this compound (e.g., 0.74 µM) or controls (DMSO, nocodazole) for 16-24 hours.[4][7]

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol) and permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).

-

Immunostaining:

-

Primary Antibodies: Cells are incubated with primary antibodies against α-tubulin (to visualize microtubules) and CREST serum (to visualize kinetochores).[6]

-

Secondary Antibodies: After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 for microtubules, Alexa Fluor 594 for kinetochores).

-

-

DNA Staining: DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole).[6]

-

Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope. The images are analyzed for mitotic index, spindle morphology (bipolar, monopolar), and chromosome congression.[6]

4.3. Quantification of Apoptosis (Annexin V/PI Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Cell Treatment: Cells are treated with this compound for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.

The general workflow for evaluating the antimitotic and apoptotic effects of this compound is depicted below.

Structure-Activity Relationship (SAR) Insights

Initial research into analogs of this compound provides preliminary insights into its structure-activity relationship (SAR).[1]

-

Two 3,4,5-Trimethoxyphenyl Groups: The presence of both 3,4,5-trimethoxyphenyl groups appears to be critical for potent antiproliferative activity. Analogs with only one of these groups showed a significant decrease in growth inhibitory effect.[1]

-

The C5 Bridge: Modifications to the five-carbon bridge, such as isosteric substitutions on the tetrahydro-4H-pyran-4-one ring, have been explored.[1][8] Some analogs with different bridges retained or even showed enhanced antimitotic activity, indicating that this part of the molecule is amenable to modification to improve efficacy.[5][9]

The logical relationship for the SAR is outlined in the diagram below.

Conclusion and Future Directions

The diarylpentanoid this compound is a potent antimitotic agent that induces cancer cell death by disrupting microtubule dynamics, leading to prolonged mitotic arrest and subsequent apoptosis.[2][10] Its sub-micromolar efficacy against a range of cancer cell lines and favorable selectivity for tumor cells highlight its potential as a lead compound for the development of new anticancer therapeutics.[2][6] Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and further optimization of the diarylpentanoid scaffold to enhance potency and drug-like properties.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The BP-M345 Induced Mitotic Arrest Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-M345, a novel diarylpentanoid compound, has demonstrated significant potential as an anti-tumor agent. Its primary mechanism of action involves the induction of mitotic arrest in cancer cells, leading to subsequent apoptotic cell death. This technical guide provides a comprehensive overview of the molecular pathways and cellular events initiated by this compound. It includes a detailed examination of its effects on microtubule dynamics, the activation of the spindle assembly checkpoint (SAC), and the ultimate fate of treated cancer cells. This document synthesizes currently available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and professionals in the field of oncology drug development.

Introduction

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, effectively disrupting the highly dynamic process of mitosis. These agents are broadly classified as microtubule stabilizers or destabilizers. This compound has emerged as a potent anti-proliferative compound that functions as a microtubule destabilizer. By interfering with microtubule stability, this compound triggers a cascade of events that culminate in a prolonged mitotic arrest, a key surveillance mechanism known as the spindle assembly checkpoint (SAC).[1] This ultimately leads to the selective elimination of rapidly dividing cancer cells through apoptosis.[1] This guide will delve into the intricate details of this process.

Mechanism of Action: Microtubule Destabilization

The initial and critical event in the this compound-induced pathway is its direct interaction with and destabilization of microtubules. This leads to a perturbed mitotic spindle, which is unable to properly segregate chromosomes.

Effects on Mitotic Spindle Morphology

Immunofluorescence studies have revealed that treatment with this compound leads to significant abnormalities in mitotic spindle architecture. In contrast to the robust, bipolar spindles observed in untreated cells, this compound-treated cells exhibit spindles with decreased microtubule density and, in some cases, monopolar spindle formation.[2] This disruption of the spindle apparatus directly contributes to defects in chromosome congression, where chromosomes fail to align correctly at the metaphase plate.[2]

The Spindle Assembly Checkpoint (SAC) Activation

The presence of improperly attached or unaligned chromosomes due to a defective mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism.[1]

Role of BUBR1

A key protein in the SAC signaling cascade is BUBR1 (Budding Uninhibited by Benzimidazoles Related 1). In response to unattached kinetochores, BUBR1 is recruited to these structures.[3] The localization of BUBR1 at kinetochores is a hallmark of an active SAC.[3] Immunofluorescence analysis of this compound-treated cells shows a significant accumulation of BUBR1 at the kinetochores of misaligned chromosomes, confirming the activation of the SAC.[4]

The signaling pathway for this compound-induced mitotic arrest can be visualized as follows:

References

In-Depth Technical Guide: Synthesis and Characterization of the Novel Antimitotic Agent BP-M345

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-M345, a novel diarylpentanoid, has emerged as a potent inhibitor of cancer cell growth. This technical guide provides a comprehensive overview of its synthesis, physicochemical characterization, and biological activity. The document details the mechanism of action of this compound, which involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and development of this promising anti-cancer agent.

Synthesis of this compound

This compound, with the chemical name 3,5-bis((E)-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-one, is a synthetic diarylpentanoid. The synthesis involves a base-catalyzed aldol condensation reaction between tetrahydro-4H-pyran-4-one and 3,4,5-trimethoxybenzaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tetrahydro-4H-pyran-4-one

-

3,4,5-trimethoxybenzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of tetrahydro-4H-pyran-4-one (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (2 equivalents) is prepared in ethanol in a round-bottom flask.

-

The flask is placed in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with constant stirring.

-

The reaction mixture is then allowed to stir at room temperature for a specified period, during which the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by filtration, washed with distilled water, and dried.

-

The crude product is further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

The final product is dried under vacuum over anhydrous magnesium sulfate.

Physicochemical Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was elucidated using ¹H and ¹³C NMR spectroscopy.[1] The obtained data are consistent with the proposed structure.

Table 1: Key ¹H NMR and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Olefinic proton (H-1″) | 7.77 (s) | - |

| Benzylic protons (H-1″a, H-1″b) | 3.18 (dd, J = 14.3, 5.2 Hz), 2.29 (q, J = 7.2 Hz) | - |

| Protons at α-position to carbonyl (H-2, -6) | 2.96–2.89 (m) | - |

| Aromatic carbons | - | (Specific shifts not detailed in search results) |

| Carbonyl carbon | - | (Specific shifts not detailed in search results) |

| Methoxy carbons | - | (Specific shifts not detailed in search results) |

Note: The provided search results mention that the NMR data is available in the supplementary materials of the cited papers, but do not provide the complete spectral data. The values in the table are based on the partial information available.[2][3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound. The experimentally determined mass should be in accordance with the calculated molecular weight of the compound.

Biological Characterization of this compound

This compound has demonstrated potent in vitro growth inhibitory activity against a panel of human cancer cell lines.[1] Its mechanism of action has been elucidated through a series of cell-based assays.

In Vitro Growth Inhibitory Activity

The anti-proliferative effect of this compound was evaluated using the Sulforhodamine B (SRB) assay.[1]

Table 2: Growth Inhibitory Activity (GI₅₀) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| A375-C5 | Melanoma | 0.24 - 0.45 |

| MCF-7 | Breast Adenocarcinoma | 0.24 - 0.45 |

| NCI-H460 | Non-small Cell Lung Cancer | 0.24 - 0.45 |

| HCT116 | Colon Cancer | 0.17 |

GI₅₀ represents the concentration that causes 50% inhibition of cell growth after 48 hours of treatment.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay

Materials:

-

Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460)

-

Complete cell culture medium (e.g., RPMI-1640 with 5% FBS)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Cells are then treated with various concentrations of this compound and incubated for 48 hours.

-

After incubation, the cells are fixed with cold TCA for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

Fixed cells are stained with SRB solution for 30 minutes at room temperature.

-

The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

-

The bound SRB is solubilized with Tris buffer, and the absorbance is measured at 515 nm using a microplate reader.

-

The GI₅₀ values are calculated from the dose-response curves.

Mechanism of Action: Mitotic Arrest and Apoptosis

This compound exerts its anticancer effects by disrupting microtubule dynamics, leading to a prolonged mitotic arrest and subsequent cell death via apoptosis.[1][3]

Treatment with this compound leads to a significant increase in the mitotic index of cancer cells.[1] This is characterized by an accumulation of cells in the G2/M phase of the cell cycle. Immunofluorescence studies reveal that this compound causes defects in mitotic spindle formation and chromosome congression.[1]

The mitotic arrest induced by this compound is dependent on the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism. This compound treatment leads to the persistent localization of SAC proteins, such as BUBR1, at the kinetochores, indicating a sustained activation of the checkpoint.

Experimental Protocol: Immunofluorescence for Mitotic Spindle Analysis

Materials:

-

Cancer cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody (e.g., anti-α-tubulin for microtubules, anti-BUBR1 for SAC)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cells are seeded on coverslips in a petri dish and treated with this compound for a specified time.

-

The cells are then fixed with PFA, followed by permeabilization with Triton X-100.

-

Non-specific binding sites are blocked with BSA.

-

The cells are incubated with the primary antibody overnight at 4°C.

-

After washing, the cells are incubated with the fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope.

Conclusion

This compound is a promising antimitotic agent with potent activity against a range of cancer cell lines. Its well-defined mechanism of action, involving microtubule destabilization and activation of the spindle assembly checkpoint, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate this promising compound into a novel cancer therapeutic.

References

BP-M345 in DMSO: A Technical Guide to Solubility and Stability for Drug Discovery Professionals

An In-depth Examination of BP-M345 Handling for Preclinical Research

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the novel antimitotic agent this compound when prepared in dimethyl sulfoxide (DMSO). As a promising diarylpentanoid with potent in vitro activity against various cancer cell lines, understanding its behavior in a common laboratory solvent is critical for accurate and reproducible experimental outcomes. This document outlines known solubility parameters, provides standardized protocols for solution preparation and stability assessment, and illustrates the compound's mechanism of action.

Executive Summary

This compound is a microtubule-targeting agent that induces mitotic arrest and subsequent apoptosis in cancer cells. For in vitro studies, it is typically dissolved in DMSO. While specific, comprehensive solubility and stability studies on this compound in DMSO are not extensively published, existing literature demonstrates its solubility to at least 60 mM. This guide presents this information in a structured format, offers generalized experimental protocols for in-house validation, and provides a visual representation of the compound's signaling pathway.

Solubility of this compound in DMSO

Quantitative data on the solubility of this compound in DMSO is limited. However, a key study investigating its antimitotic activity reports the successful preparation of a 60 mM stock solution in sterile DMSO. This concentration has been effectively used for subsequent dilutions in cell culture media for various in vitro assays.

Table 1: Reported Solubility of this compound in DMSO

| Compound | Solvent | Reported Concentration | Reference |

| This compound | Dimethyl Sulfoxide (DMSO) | 60 mM |

For practical laboratory use, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be aliquoted and stored to minimize freeze-thaw cycles.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol is based on methodologies reported in the literature for the use of this compound in cell-based experiments.

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro studies.

Materials:

-

This compound powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Procedure:

-

Equilibrate the this compound powder and DMSO to room temperature.

-

Weigh the required amount of this compound to prepare the desired concentration (e.g., for a 60 mM solution).

-

Add the appropriate volume of sterile DMSO to the this compound powder.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

-

Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short- to mid-term storage or at -80°C for long-term storage.

Caption: Workflow for preparing this compound stock solution.

Stability of this compound in DMSO

Currently, there is no specific long-term stability data published for this compound in DMSO. However, the use of a 60 mM stock solution in DMSO stored at -20°C for cell-based assays suggests that the compound is stable for the duration of these experiments and under these storage conditions.

For critical applications, it is advisable to perform in-house stability studies. A general protocol for assessing the stability of a compound in DMSO is provided below.

Table 2: General Stability Profile of this compound in DMSO (Inferred)

| Storage Condition | Duration | Stability | Recommendations |

| -20°C | Short- to Mid-term | Assumed Stable | Aliquot to avoid freeze-thaw cycles. Protect from light. |

| -80°C | Long-term | Assumed Stable | Preferred for long-term storage. Protect from light. |

| Room Temperature | Not Recommended | Unknown | Avoid prolonged exposure to room temperature. |

| Freeze-Thaw Cycles | Minimize | Potential for Degradation | Prepare single-use aliquots. |

Experimental Protocol: Assessment of this compound Stability in DMSO

This protocol provides a framework for determining the stability of this compound in DMSO over time at different storage temperatures.

Objective: To assess the chemical stability of this compound in a DMSO stock solution under various storage conditions.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

HPLC or LC-MS system

-

Appropriate analytical column

-

Incubators/freezers set at desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature)

Procedure:

-

Prepare a fresh stock solution of this compound in DMSO at a known concentration.

-

Immediately analyze a sample of the freshly prepared stock solution (Time 0) using a validated HPLC or LC-MS method to determine the initial purity and concentration.

-

Aliquot the remaining stock solution into multiple vials for each storage condition to be tested.

-

Store the vials at the different temperatures.

-

At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

-

Allow the aliquot to thaw and equilibrate to room temperature.

-

Analyze the sample using the same HPLC or LC-MS method as for the Time 0 sample.

-

Compare the purity and concentration of the stored samples to the Time 0 sample to determine the percentage of degradation.

Caption: General workflow for assessing compound stability in DMSO.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. By interfering with microtubule dynamics, this compound disrupts the formation of the mitotic spindle, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation. Persistent activation of the SAC due to the inability of the cell to form a functional mitotic spindle ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Signaling pathway of this compound leading to apoptosis.

Conclusion

This technical guide provides a summary of the available information and best practice recommendations for the handling of this compound in DMSO for preclinical research. The reported solubility of up to 60 mM in DMSO allows for the preparation of concentrated stock solutions suitable for a wide range of in vitro assays. While specific stability data is not yet available, standard laboratory procedures for storing DMSO stock solutions at low temperatures (-20°C or -80°C) and minimizing freeze-thaw cycles are recommended to ensure compound integrity. The provided experimental protocols offer a framework for researchers to conduct their own validation of solubility and stability to meet specific experimental needs. A clear understanding of the handling and mechanism of action of this compound is paramount for advancing its development as a potential therapeutic agent.

In-Depth Technical Guide: Antimitotic Activity of BP-M345 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of BP-M345, a novel diarylpentanoid compound, with a specific focus on its growth-inhibitory effects on breast cancer cell lines. This document details the quantitative analysis of its potency (GI50), the experimental methodology for this determination, and the underlying mechanism of action involving the disruption of microtubule dynamics and induction of apoptosis.

Data Presentation: GI50 Values of this compound

The growth-inhibitory potential of this compound was assessed across a panel of human cancer cell lines, including the breast adenocarcinoma cell line MCF-7. The 50% growth inhibition (GI50) values were determined following a 48-hour treatment period. The results, as determined by the Sulforhodamine B (SRB) assay, are summarized in the table below.[1] Doxorubicin was utilized as a positive control in these experiments.[1]

| Cell Line | Cancer Type | GI50 of this compound (µM) | GI50 of Doxorubicin (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.45 ± 0.06 | 0.028 ± 0.01 |

| A375-C5 | Melanoma | 0.24 ± 0.01 | 0.030 ± 0.04 |

| NCI-H460 | Non-small Cell Lung Cancer | 0.37 ± 0.00 | 0.028 ± 0.01 |

| HPAEpiC (non-tumor) | Alveolar Epithelial | 1.07 ± 0.16 | Not Reported |

Data represents the mean ± standard deviation from three independent experiments.[1]

The data indicates that this compound exhibits potent growth-inhibitory activity against the MCF-7 breast cancer cell line. Notably, the compound shows a degree of selectivity for cancer cells, with a GI50 value in the non-tumor HPAEpiC cell line being more than two-fold higher than in the tested cancer cell lines.[1]

Experimental Protocols: Sulforhodamine B (SRB) Assay

The GI50 values of this compound were determined using the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.[2][3][4]

Detailed Methodology:

-

Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to attach and grow for a predetermined period.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 48 hours.

-

Cell Fixation: Following the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[2][3]

-

Washing: The plates are washed multiple times with water or 1% acetic acid to remove the TCA and excess medium components.[2]

-

Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[2]

-

Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye.

-

Solubilization: The protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution.[2]

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm.[3] The optical density is directly proportional to the total protein content, and therefore, the cell number. The GI50 value is then calculated from the dose-response curve.

Mandatory Visualization

Experimental Workflow: GI50 Determination via SRB Assay

Caption: Workflow for determining the GI50 value using the Sulforhodamine B (SRB) assay.

Signaling Pathway: Proposed Mechanism of Action of this compound

Caption: Proposed signaling pathway for the antimitotic activity of this compound in cancer cells.

Based on current research, this compound functions as a microtubule-destabilizing agent.[5] By interfering with microtubule dynamics, it disrupts the proper formation and function of the mitotic spindle.[5] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation.[5][6] The sustained activation of the SAC leads to a prolonged arrest of the cell cycle in mitosis.[5] Ultimately, this extended mitotic arrest triggers the intrinsic apoptotic pathway, culminating in cancer cell death.[5][7]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spindle assembly disruption and cancer cell apoptosis with a CLTC-binding compound - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Cytotoxicity of BP-M345: A Technical Guide for Researchers

Introduction

BP-M345, a novel diarylpentanoid, has emerged as a promising anti-cancer agent characterized by its potent growth inhibitory activity against various human cancer cell lines and, notably, its low toxicity towards non-tumor cells.[1][2][3][4] This technical guide provides an in-depth overview of the selectivity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development in oncology.

Quantitative Analysis of this compound Selectivity

The selective cytotoxicity of this compound has been demonstrated across multiple studies, with key data summarized below. The compound exhibits potent growth inhibition in cancer cells at concentrations that are significantly less toxic to normal, healthy cells.

Growth Inhibitory Activity and Selectivity Index

The half-maximal growth inhibitory concentration (GI₅₀) values of this compound have been determined in various human cancer cell lines and non-tumor cell lines. The selectivity index (SI), calculated as the ratio of the GI₅₀ in non-cancer cells to that in cancer cells, provides a quantitative measure of the compound's preferential activity against malignant cells.[2] A higher SI value indicates greater selectivity.

| Cell Line | Cell Type | GI₅₀ (µM) | Selectivity Index (SI) | Reference |

| Cancer Cells | ||||

| A375-C5 | Melanoma | 0.24 | 4.46 | [2] |

| MCF-7 | Breast Adenocarcinoma | 0.45 | 2.38 | [2] |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.24 | 4.46 | [2] |

| HCT116 | Colon Cancer | 0.17 - 0.45 | Not explicitly calculated with HPAEpiC, but noted as selective | [1][2] |

| Non-Tumor Cells | ||||

| HPAEpiC | Human Pulmonary Alveolar Epithelial | 1.07 ± 0.16 | N/A | [2] |

| HFF-1 | Human Foreskin Fibroblast | Noted as having low toxicity | N/A | [2] |

Note: The Selectivity Index was calculated using the GI₅₀ value of the non-tumor HPAEpiC cell line.

Mechanism of Action: Induction of Mitotic Arrest and Apoptosis

This compound exerts its anti-proliferative effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[2][3][5] This mechanism is central to its efficacy and selectivity.

Signaling Pathway of this compound

The proposed signaling cascade initiated by this compound is illustrated below. The compound interferes with mitotic spindle assembly, which activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately, apoptosis.

Caption: Proposed signaling pathway of this compound in cancer cells.

Effects on Cell Cycle and Apoptosis

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with mitotic arrest.[1][2] This is followed by an increase in the apoptotic cell population.

| Parameter | Effect of this compound Treatment | Reference |

| Cell Cycle | ||

| G2/M Phase Population | Significant increase in cells arrested in G2/M phase. | [1][2] |

| Apoptosis | ||

| Apoptotic Cells | Significant increase in Annexin V-positive cells. | [2] |

| Cell Morphology | Appearance of rounded, bright mitotic cells, followed by micronucleation and apoptotic bodies. | [1][2] |

Experimental Protocols

Standardized protocols for assessing the cytotoxicity and mechanism of action of this compound are detailed below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the growth inhibitory effect of this compound.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 16 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify apoptosis induced by this compound.

-

Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental and Logical Workflow

The following diagram outlines the workflow for evaluating the selective anti-cancer activity of this compound.

Caption: Workflow for assessing the selectivity of this compound.

Conclusion

The diarylpentanoid this compound exhibits a promising profile as a selective anti-cancer agent.[2] Its potent cytotoxicity against a range of cancer cell lines, coupled with a favorable selectivity index, underscores its potential for further preclinical and clinical development.[2][3] The mechanism of action, centered on the disruption of microtubule function and induction of apoptosis, provides a solid foundation for its therapeutic rationale.[2][5] The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this compound and analogous compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Early Discovery and Screening of BP-M345, a Novel Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and screening process of BP-M345, a promising diarylpentanoid with potent antimitotic activity. The document details the core methodologies, quantitative data, and the underlying mechanism of action that position this compound as a significant candidate for further anticancer drug development.

Introduction

The discovery of novel anticancer agents with high efficacy and selectivity remains a critical goal in oncological research. Microtubule-targeting agents are a cornerstone of cancer chemotherapy, effectively disrupting cell division and inducing apoptosis in rapidly proliferating cancer cells. This compound emerged from a screening program designed to identify new compounds with potent in vitro growth inhibitory effects against various cancer cell lines. This diarylpentanoid has demonstrated significant cytotoxicity against cancer cells while exhibiting lower toxicity in non-tumor cells, highlighting its potential as a selective antitumor agent.[1][2]

Quantitative Data Summary

The antiproliferative activity of this compound was evaluated across multiple human cancer cell lines. The following table summarizes the key quantitative data obtained during the initial screening and characterization of this compound.

| Parameter | Cell Line | Result | Reference |

| GI50 (μM) | A375-C5 (Melanoma) | 0.24 ± 0.01 | [3] |

| MCF-7 (Breast Adenocarcinoma) | 0.45 ± 0.06 | [3] | |

| NCI-H460 (Non-small cell lung cancer) | 0.37 ± 0.00 | [3] | |

| HCT116 (Colon Cancer) | 0.17 | [4] | |

| HPAEpiC (Non-tumor lung) | 1.07 ± 0.16 | [3] | |

| Mitotic Index | NCI-H460 (treated with 0.74 μM this compound for 16h) | Significant increase (p < 0.0001) | [4][5] |

| Mitosis Duration (min) | NCI-H460 (untreated) | 31.8 ± 5.6 | [4] |

| NCI-H460 (treated with 0.74 μM this compound) | 218.7 ± 335.6 (p < 0.0001) | [2][4] | |

| Cell Cycle Arrest | NCI-H460 (treated with this compound for 16h) | Significant increase in G2/M phase population (p < 0.0001) | [5] |

| Colony Formation | NCI-H460 (treated with 0.185 μM this compound) | ~1.5% survival fraction | [4] |

| HPAEpiC (treated with 0.185 μM this compound) | ~13% survival fraction | [4] |

Experimental Protocols

Detailed methodologies for the key experiments conducted in the early evaluation of this compound are provided below.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay was employed to determine the concentration of this compound that induces a 50% inhibition of cell growth (GI50).

-

Cell Plating: Human cancer cell lines (A375-C5, MCF-7, NCI-H460) and a non-tumor cell line (HPAEpiC) were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound and incubated for 48 hours.

-

Cell Fixation: The culture medium was discarded, and cells were fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates were washed with water and air-dried. Cells were then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.

-

Solubilization and Absorbance Measurement: The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was read at 510 nm using a microplate reader.

-

Data Analysis: The GI50 values were calculated from the dose-response curves.

Colony Formation Assay

This assay was performed to assess the long-term proliferative capacity of cancer cells after treatment with this compound.[4]

-

Cell Treatment: NCI-H460 and HPAEpiC cells were treated with this compound (0.093 μM and 0.185 μM) for 48 hours.

-

Cell Seeding: After treatment, cells were washed, trypsinized, counted, and seeded at a low density in 6-well plates.

-

Incubation: The plates were incubated in a drug-free medium for 6 days to allow for colony formation.

-

Staining: The colonies were fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies was counted, and the survival fraction was calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

The effect of this compound on cell cycle progression was determined by flow cytometry.[5]

-

Cell Treatment: NCI-H460 cells were treated with 0.74 μM of this compound for 16 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Immunofluorescence Microscopy for Mitotic Spindle Analysis

Immunofluorescence was used to visualize the effects of this compound on the mitotic spindle.

-

Cell Culture and Treatment: NCI-H460 cells were grown on coverslips and treated with 0.74 μM this compound.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining: The cells were incubated with a primary antibody against α-tubulin to label microtubules, followed by a fluorescently labeled secondary antibody. DNA was counterstained with DAPI.

-

Microscopy: The stained cells were visualized using a fluorescence microscope to observe mitotic spindle morphology and chromosome alignment.

Time-Lapse Microscopy

Live-cell imaging was performed to monitor the fate of cells treated with this compound.[4]

-

Cell Culture and Treatment: NCI-H460 cells were cultured in a chamber suitable for live-cell imaging and treated with 0.74 μM this compound.

-

Imaging: Phase-contrast images were acquired at regular intervals over a period of 48 hours using an inverted microscope equipped with an environmental chamber.

-

Analysis: The duration of mitosis and the ultimate fate of individual cells (e.g., cell death in mitosis, mitotic slippage) were determined from the time-lapse sequences.

Visualizations

Early Discovery and Screening Workflow of this compound

The following diagram illustrates the logical workflow for the initial identification and characterization of this compound as a potent antimitotic agent.

Proposed Signaling Pathway for this compound's Mechanism of Action

The diagram below outlines the proposed molecular mechanism through which this compound exerts its antimitotic and apoptotic effects.

Conclusion

The early discovery and screening of this compound have identified it as a potent and selective antimitotic agent. The comprehensive in vitro characterization, supported by detailed experimental protocols and quantitative data, reveals a clear mechanism of action involving the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new anticancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

BP-M345: A Technical Guide to its Impact on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP-M345 is a novel diarylpentanoid compound that has demonstrated potent antiproliferative activity against a range of human cancer cell lines.[1][2] Its mechanism of action is centered on the disruption of microtubule dynamics, a critical component of cellular division and integrity. This technical guide provides an in-depth overview of the effects of this compound on microtubule dynamics, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key experimental assays. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.

Mechanism of Action

This compound exerts its cytotoxic effects by acting as a microtubule-destabilizing agent.[1][3] It interferes with the normal polymerization and depolymerization cycle of microtubules, which are essential for the formation of the mitotic spindle during cell division. Docking studies have suggested that this compound binds to the colchicine binding site on β-tubulin.[4] This interaction inhibits tubulin polymerization, leading to a cascade of cellular events:

-

Perturbation of Mitotic Spindles: Treatment with this compound leads to the formation of abnormal mitotic spindles, characterized by a decrease in microtubule density and the appearance of monopolar spindles.[5]

-

Defective Chromosome Congression: The instability of the mitotic spindle results in the failure of chromosomes to properly align at the metaphase plate.[1]

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached kinetochores triggers the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[6]

-

Prolonged Mitotic Arrest: The sustained activation of the SAC leads to a prolonged arrest of the cells in the mitotic phase of the cell cycle.[1][7]

-

Induction of Apoptosis: Ultimately, the prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.[1][8]

Quantitative Data

The following tables summarize the quantitative data available on the biological activity of this compound.

Table 1: In Vitro Growth Inhibitory Activity (GI₅₀) of this compound

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HCT116 | Colon Cancer | 0.17 |

| A375-C5 | Melanoma | 0.24 ± 0.01 |

| NCI-H460 | Non-small cell lung cancer | 0.37 ± 0.00 |

| MCF-7 | Breast adenocarcinoma | 0.45 ± 0.06 |

Data compiled from multiple sources.[1][2]

Table 2: Effect of this compound on Mitosis Duration

| Treatment | Average Mitosis Duration (minutes) |

| Untreated | 31.8 ± 5.6 |

| This compound (0.74 µM) | 218.7 ± 335.6 |

Data from live-cell imaging studies.[1]

Note: While this compound is known to be a microtubule destabilizer, specific quantitative data from in vitro tubulin polymerization assays, such as the IC₅₀ for tubulin polymerization or its effects on microtubule catastrophe and rescue frequencies, are not currently available in the public domain.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis

Caption: Signaling cascade initiated by this compound binding to tubulin.

Experimental Workflow for Assessing this compound Activity

Caption: Overview of key experimental assays for characterizing this compound.

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay measures cell density based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Immunofluorescence Staining for Microtubule Visualization

This protocol allows for the direct visualization of microtubule morphology in cells treated with this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Treat cells grown on coverslips with this compound at the desired concentration and for the desired time.

-

Wash the cells twice with PBS.

-

Fix the cells with the chosen fixative (e.g., ice-cold methanol for 10 minutes at -20°C).

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBST (PBS with 0.1% Tween 20).

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBST in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Clonogenic Survival Assay for Long-Term Proliferation

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Seed a known number of cells into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies by removing the medium and adding a solution of methanol and acetic acid (3:1) for 5 minutes.

-

Stain the colonies with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a promising anti-cancer agent that targets microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound. Future studies should focus on obtaining quantitative data on the direct effects of this compound on tubulin polymerization kinetics to further elucidate its precise mechanism of action.

References

- 1. Tracing the pathway of spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]

- 6. researchgate.net [researchgate.net]

- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of 3,4,5-Trimethoxyphenyl Groups in the Antimitotic Activity of BP-M345

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BP-M345, a novel diarylpentanoid, has emerged as a potent inhibitor of cancer cell growth, demonstrating significant antimitotic activity with low toxicity in non-tumor cells.[1][2][3] Its mechanism of action is centered on the disruption of mitotic spindle assembly, leading to mitotic arrest and subsequent apoptotic cell death.[1][3][4][5] Central to its potent biological activity are the two 3,4,5-trimethoxyphenyl (TMP) moieties within its structure. This technical guide delves into the critical role of these TMP groups in the activity of this compound, presenting a comprehensive analysis of structure-activity relationships, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, effectively disrupting the highly dynamic process of cell division.[4] this compound, identified as 3,5-bis((E-3,4,5-trimethoxybenzylidene)tetrahydro-4H-pyran-4-one, is a diarylpentanoid that has shown promising results as an MTA.[1][6] It induces mitotic arrest by interfering with microtubule dynamics, ultimately leading to apoptosis in cancer cells.[4][5] This document provides a detailed examination of the structural features of this compound, with a particular focus on the contribution of the 3,4,5-trimethoxyphenyl groups to its potent antimitotic effects.

The Critical Contribution of the 3,4,5-Trimethoxyphenyl Groups

Structure-activity relationship (SAR) studies and molecular modeling have illuminated the indispensable role of the two 3,4,5-trimethoxyphenyl groups in the biological activity of this compound.

Binding to the Colchicine Site of Tubulin

Docking studies have revealed that this compound likely exerts its antimitotic effect by binding to the colchicine site of α,β-tubulin.[1] This binding pocket is a key target for many microtubule-destabilizing agents. The presence of two 3,4,5-trimethoxyphenyl groups in this compound is crucial for its high-affinity interaction with this site.[1][6]

One of the 3,4,5-trimethoxyphenyl groups is proposed to occupy the core of the colchicine binding site, primarily situated within the β-tubulin subunit.[1] The other TMP group extends into the α-tubulin subunit, providing additional anchoring points and thereby strengthening the overall binding affinity of the molecule.[1] This dual-point interaction is believed to be a key determinant of the potent inhibitory effect of this compound on tubulin polymerization.[1][6] The 3,4,5-trimethoxyphenyl moiety is a common feature in many compounds that target the colchicine binding site, underscoring its importance for this class of inhibitors.[7][8][9]

Structure-Activity Relationship (SAR) Studies

The importance of the 3,4,5-trimethoxyphenyl groups is further substantiated by comparing the activity of this compound with its synthetic analogs. Studies have shown that analogs with only one 3,4,5-trimethoxyphenyl group exhibit a significant decrease in growth inhibitory effect, although they do not completely lose their antiproliferative activity.[1] This finding strongly suggests that while one TMP group can confer some level of activity, the presence of both is essential for the potent antimitotic effect observed with this compound.[1]

Quantitative Data on Biological Activity

The antiproliferative activity of this compound and its analogs has been evaluated across various human cancer cell lines. The data, summarized below, highlights the potent and broad-spectrum activity of this compound.

| Compound | Cell Line | GI₅₀ (µM) |

| This compound | A375-C5 (Melanoma) | 0.24 - 0.45[1][6][10] |

| MCF-7 (Breast Adenocarcinoma) | 0.24 - 0.45[1][6][10] | |

| NCI-H460 (Non-small cell lung cancer) | 0.24 - 0.45[1][6][10] | |

| Analog 13 | 1.41 - 2.09[1] | |

| Analog 16 | 1.41 - 2.09[1] | |

| Ketone Analogs (12 & 15) | 18.32 - 67.43[1] |

GI₅₀: The concentration of a compound that induces 50% inhibition of cell growth.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay is used to determine the concentration of a compound that induces a 50% inhibition of cell growth (GI₅₀).

-

Cell Plating: Human cancer cell lines (e.g., A375-C5, MCF-7, NCI-H460) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 48 hours).

-

Cell Fixation: After incubation, the cells are fixed with cold trichloroacetic acid (TCA).

-

Staining: The fixed cells are washed and stained with a 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

-

Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The GI₅₀ values are calculated from the dose-response curves.

Mitotic Index Determination

This protocol is used to quantify the percentage of cells in mitosis following treatment.

-

Cell Treatment: Cells are treated with this compound or control compounds (e.g., DMSO, nocodazole) for a defined period (e.g., 16-24 hours).

-

Microscopy: Cells are observed and imaged using phase-contrast microscopy. Mitotic cells are identified by their characteristic rounded and bright appearance.

-

Quantification: The number of mitotic cells and the total number of cells are counted in multiple fields of view.

-

Calculation: The mitotic index (MI) is calculated as: (Number of mitotic cells / Total number of cells) x 100%.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control. After treatment, cells are harvested by trypsinization.

-

Cell Fixation: The harvested cells are washed with PBS and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G2/M phase of the cell cycle is quantified using appropriate software. An increase in the G2/M population is indicative of a mitotic arrest.[4][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation.

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Caption: General experimental workflow for assessing this compound activity.

Conclusion

The 3,4,5-trimethoxyphenyl groups are unequivocally critical for the potent antimitotic activity of this compound. Their dual interaction with the colchicine binding site on both α and β tubulin subunits provides a strong foundation for the molecule's ability to disrupt microtubule dynamics, leading to mitotic arrest and cancer cell death. The quantitative data from SAR studies further reinforce the necessity of both TMP moieties for maximal efficacy. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation and development of this compound and its analogs as promising anticancer agents. Future research should continue to explore modifications of the this compound scaffold to potentially enhance its therapeutic index and overcome mechanisms of drug resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a New Diarylpentanoid with Promising Antimitotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on BP-M345 and Spindle Assembly Checkpoint Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diarylpentanoid BP-M345 is an antimitotic agent that demonstrates potent growth inhibitory effects on human cancer cells with a notable selectivity index.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in activating the Spindle Assembly Checkpoint (SAC). Mechanistically, this compound induces microtubule instability, which perturbs mitotic spindle formation.[1] This disruption leads to defects in chromosome congression, triggering a sustained SAC-dependent mitotic arrest and culminating in apoptosis.[1] This guide details the signaling pathways involved, presents quantitative data on the cellular effects of this compound, and provides detailed protocols for key experimental procedures relevant to its study.